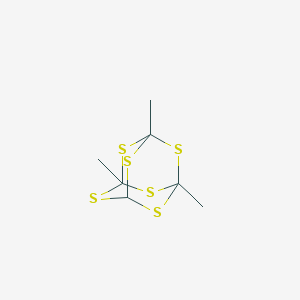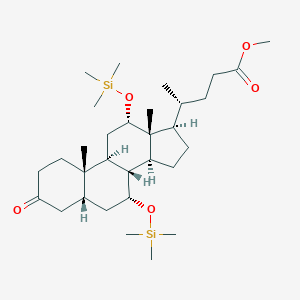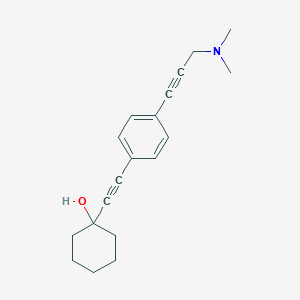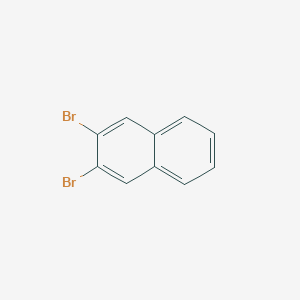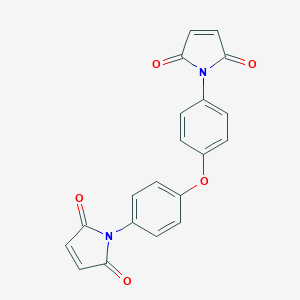
1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) is an organic compound characterized by the presence of two maleimide groups attached to a central ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) typically involves the reaction of 4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)benzoic acid with a suitable ether-forming reagent under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The maleimide groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the maleimide groups to form different functional groups.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield maleic anhydride derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) involves its ability to form covalent bonds with nucleophilic groups in biological molecules. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The maleimide groups are particularly reactive towards thiol groups, making this compound useful in bioconjugation and cross-linking applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dioxo-2,5-dihydropyrrol-1-yl)benzoic acid: Shares the maleimide functional group but lacks the ether linkage.
3,5-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Contains two maleimide groups but with a different structural arrangement.
Uniqueness
1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) is unique due to its central ether linkage, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-17-9-10-18(24)21(17)13-1-5-15(6-2-13)27-16-7-3-14(4-8-16)22-19(25)11-12-20(22)26/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJRVZIYCCJCRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OC3=CC=C(C=C3)N4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51122-18-0 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1,1′-(oxydi-4,1-phenylene)bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51122-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
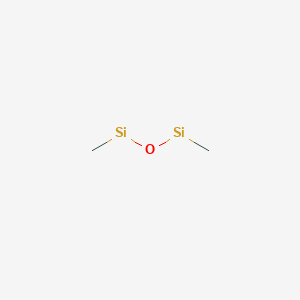
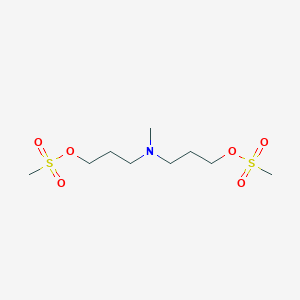
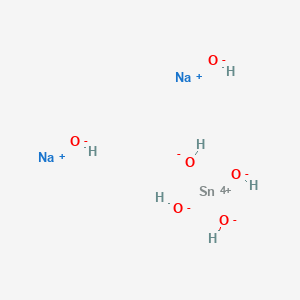
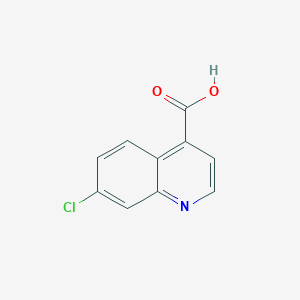
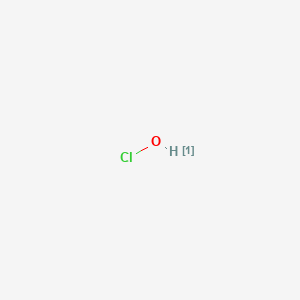

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)

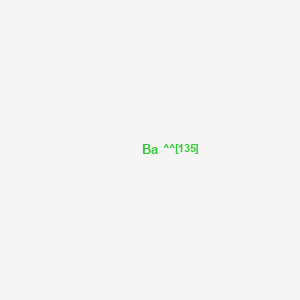
![(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B89195.png)
